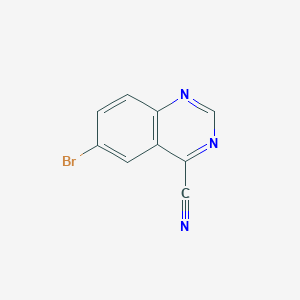

6-Bromoquinazoline-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromoquinazoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIADAYLCADVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis

While a specific, detailed reaction scheme for the industrial-scale synthesis of 6-Bromoquinazoline-4-carbonitrile is not widely published in the public domain, a plausible synthetic route can be proposed based on established methods for the preparation of similar quinazoline (B50416) derivatives. A common starting material for such syntheses is 5-bromoanthranilic acid. rjpbcs.com

The synthesis would likely proceed through a multi-step process. Initially, 5-bromoanthranilic acid could be reacted with a formylating agent to introduce the necessary carbon atom for the pyrimidine (B1678525) ring closure. Subsequent cyclization, followed by the introduction of the nitrile group at the 4-position, would yield the final product. The introduction of the nitrile group can often be achieved from a corresponding 4-chloroquinazoline (B184009) derivative via nucleophilic substitution with a cyanide salt.

Chemical Properties

The chemical behavior of 6-Bromoquinazoline-4-carbonitrile is dictated by the reactivity of its quinazoline (B50416) ring system, the bromo substituent, and the nitrile group. The quinazoline core is aromatic, conferring a degree of stability to the molecule. The bromine atom at the 6-position is a potential site for various transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The nitrile group at the 4-position can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, providing further avenues for chemical modification.

| Property | Value |

| Molecular Formula | C₉H₄BrN₃ cymitquimica.com |

| Molecular Weight | 234.06 g/mol labsolu.ca |

| CAS Number | 1204334-27-9 cymitquimica.com |

Structure Activity Relationship Sar Studies of 6 Bromoquinazoline 4 Carbonitrile Derivatives

Medicinal Chemistry

The quinazoline (B50416) scaffold is a well-established pharmacophore in drug discovery, with several approved drugs featuring this core structure. nih.gov 6-Bromoquinazoline-4-carbonitrile serves as a valuable building block for creating libraries of novel quinazoline derivatives for screening and development.

A significant area of application for this compound is in the synthesis of kinase inhibitors. The 4-aminoquinazoline core is a key structural motif in many kinase inhibitors that target enzymes like the Epidermal Growth Factor Receptor (EGFR) and cdc2-like kinases (Clk). nih.govnih.gov this compound can be readily converted to a 4-aminoquinazoline derivative. The bromine at the 6-position allows for further structural modifications to optimize the potency and selectivity of the final inhibitor. These inhibitors are of great interest for the development of targeted cancer therapies. nih.gov

Beyond kinase inhibitors, this compound can be used to synthesize a variety of other heterocyclic compounds. The reactive sites on the molecule allow for the construction of more complex fused ring systems or for the introduction of diverse substituents, leading to new chemical entities with potential applications in various areas of therapeutic research. The synthesis of substituted quinazolin-4-one derivatives with potential antimicrobial and anti-inflammatory effects has been reported, starting from related bromo-quinazoline precursors. nih.govptfarm.pl

Material Science

Currently, there is a lack of significant research or reporting on the direct application of this compound in the field of material science. Its primary value appears to be concentrated in its role as a synthetic intermediate in medicinal chemistry.

Computational and Theoretical Investigations of 6 Bromoquinazoline 4 Carbonitrile

Role as a Building Block

The dual reactivity of 6-Bromoquinazoline-4-carbonitrile, with its modifiable nitrile and bromo groups, allows for the systematic development of compound libraries. The bromine atom at the 6-position is particularly significant, as substitution at this position in the quinazoline (B50416) ring has been shown to be crucial for the biological activity of many kinase inhibitors. nih.gov

Research Findings on Related Compounds

While specific biological data for this compound is scarce, extensive research on related 6-bromoquinazoline (B49647) derivatives highlights the potential of this chemical scaffold.

Many clinically approved and investigational kinase inhibitors feature a quinazoline core. The 6-bromo substitution has been incorporated into the design of potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases. nih.govresearchgate.net These enzymes are often dysregulated in cancer and other diseases, making them important drug targets. The development of novel 6-bromoquinazoline derivatives continues to be an active area of research in the quest for more selective and effective kinase inhibitors.

Derivatives of 6-bromoquinazoline have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. The ability to modify both the 4- and 6-positions of the this compound core allows for the fine-tuning of the molecule's properties to optimize its anticancer activity and selectivity.

Biological and Pharmacological Research Applications of 6 Bromoquinazoline 4 Carbonitrile and Its Derivatives

Medicinal Chemistry

The quinazoline (B50416) scaffold is a well-established pharmacophore in drug discovery, with several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, featuring this heterocyclic system. nih.gov These drugs are known for their anticancer activity, often through the inhibition of epidermal growth factor receptor (EGFR). nih.govnih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown in some studies to enhance the anticancer effects of these compounds. nih.gov

While direct studies on the biological activity of 6-bromoquinazoline-4-carbonitrile are limited in the provided search results, its structural similarity to known biologically active quinazolines suggests its potential as a building block for the synthesis of new therapeutic agents. For example, various 6-bromo quinazoline derivatives have been synthesized and investigated for their cytotoxic effects. nih.gov Molecular docking studies of some of these derivatives have shown interactions with key residues in the active site of the EGFR enzyme. nih.gov

Mechanisms of Action in Cancer Cells (e.g., Kinase Inhibition, Apoptosis Induction)

Materials Science

The application of this compound in materials science is not well-documented in the available literature. However, heterocyclic compounds, in general, can be utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic materials due to their unique photophysical and electronic properties. The quinazoline core, with its aromatic and heteroatomic nature, could potentially be explored for such applications. The bromine and nitrile functionalities offer handles for further chemical modification to tune the material's properties.

This compound: A Key Building Block in Modern Medicinal Chemistry

Introduction

This compound is a halogenated quinazoline derivative that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom and a nitrile group on the quinazoline scaffold, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This article delves into the chemical properties, synthesis, and, most notably, the critical role of this compound as a precursor in the development of targeted therapies, with a special focus on kinase inhibitors.

Future Directions and Research Perspectives

Development of Novel 6-Bromoquinazoline-4-carbonitrile Derivatives

The future of 6-bromoquinazoline-based drug discovery lies in the rational design and synthesis of novel derivatives to improve potency, selectivity, and pharmacokinetic properties. Research has demonstrated that modifications at various positions on the quinazoline (B50416) ring can significantly impact biological activity.

One promising strategy involves the synthesis of new series of 6-bromoquinazolin-4(3H)-one derivatives by introducing different moieties at the 2- and 3-positions. nih.gov For instance, a series of compounds (designated 8a-8h) were developed by reacting a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate with various alkyl halides or substituted benzyl (B1604629) bromides. nih.gov This approach allows for the exploration of how different linkers and terminal groups influence target interaction. Structure-activity relationship (SAR) studies of these derivatives revealed that substitutions on the thiol group at position 2 were critical for modulating anticancer activity. nih.gov Specifically, derivatives with an aliphatic chain, such as a 4-carbon spacer, showed potent activity against breast (MCF-7) and colon (SW480) cancer cell lines. nih.gov

Future efforts will likely focus on creating extensive libraries of such derivatives, employing combinatorial chemistry and high-throughput screening to identify compounds with superior activity. The goal is to develop derivatives that not only have high potency but also exhibit selectivity for cancer cells over normal cells, a critical factor for minimizing side effects.

Table 1: Examples of Synthesized 6-Bromoquinazoline (B49647) Derivatives and Their Modifications

| Base Scaffold | Modification Position | Added Moiety Type | Resulting Series | Reference |

| 6-Bromoquinazolin-4(3H)-one | Position 2 (via Thiol) | Aliphatic & Aromatic Linkers | Compounds 8a-8h | nih.gov |

| 6,8-Dibromo-4(3H)quinazolinone | Position 3 | Various Substituents | Compounds XIIIa, XIIIb, etc. | capes.gov.br |

| 4-Chloro-6-bromoquinazoline | Position 4 | Optically Pure Alpha-Amino Acids | Derivatives 6 | nih.gov |

Exploration of New Therapeutic Applications

While the primary focus for 6-bromoquinazoline derivatives has been on cancer, the versatile nature of the quinazoline scaffold suggests potential in other therapeutic areas. nih.gov The urgent need for new therapeutic strategies for various diseases encourages the screening of these compounds against a wider range of biological targets. nih.gov

Anticancer Therapy: The most explored application is in oncology. Derivatives have shown potent cytotoxic activity against numerous cancer cell lines, including breast (MCF-7), colon (SW480), and leukemia (U937). nih.govnih.gov The primary mechanism often involves the inhibition of key proteins in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Future work will likely explore their efficacy against drug-resistant cancer models and as part of combination therapies.

Anti-inflammatory and Antimicrobial Agents: Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. nih.gov Some reports specifically mention the synthesis of 6-bromoquinazoline derivatives as potential anti-inflammatory agents by targeting kinases like Lck. This suggests a promising avenue for developing treatments for inflammatory disorders.

Targeting Other Kinases: Beyond EGFR, quinazolinone-based compounds have been investigated as inhibitors of other protein kinases crucial to cell cycle and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and RET kinase. emanresearch.orgnih.gov Screening this compound derivatives against a panel of kinases could uncover novel inhibitors for cancers like melanoma or glioblastoma. nih.gov

Antitubercular and Neuroprotective Agents: Research on related heterocyclic compounds provides a basis for exploring new applications. For example, novel hybrid compounds featuring pyrazine (B50134) and triazole scaffolds have been evaluated as potent antitubercular agents. researcher.life Similarly, quinoline (B57606) derivatives have been studied for neuroprotective effects. mdpi.com These findings suggest that the 6-bromoquinazoline core could be adapted to target pathogens like Mycobacterium tuberculosis or to develop agents for neurodegenerative diseases.

Advanced Mechanistic Investigations

To move from a promising scaffold to a clinical candidate, a deep understanding of the mechanism of action is essential. Future research will employ advanced computational and experimental techniques to elucidate how these molecules function at a subcellular level.

Molecular Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of 6-bromoquinazoline derivatives to their protein targets. nih.gov Studies have used these methods to investigate the interactions of derivatives with the active site of EGFR, including mutated forms that confer drug resistance. nih.gov These simulations revealed that potent compounds form hydrogen bonds and other key interactions with critical amino acid residues, explaining their inhibitory effects. nih.gov Future studies will refine these models to design inhibitors with even greater affinity and specificity.

Biochemical and Cellular Assays: The anticancer effects of these derivatives are being investigated through a variety of assays. Flow cytometry has been used to confirm that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase. nih.gov Further research will focus on delineating the specific apoptotic pathways that are activated and identifying the full range of cellular proteins that are affected.

Quantum Chemical Calculations: Density Functional Theory (DFT) analysis has been used to study the electronic properties of these compounds, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This provides insights into the molecule's stability and reactivity, which can help in designing next-generation derivatives. nih.gov

Table 2: Summary of Mechanistic Studies on Quinazoline Derivatives

| Investigation Technique | Target/System | Key Findings | Reference |

| Molecular Docking & MD Simulation | EGFR and mutated EGFR | Identified key binding interactions and binding energies, explaining inhibitory potency. | nih.gov |

| Cell Cycle Analysis | Melanoma & Glioblastoma Cell Lines | Demonstrated cell cycle arrest at S and G2/M phases, suggesting CDK inhibition. | nih.gov |

| DFT Analysis | 6-bromoquinazoline derivative (8a) | Calculated molecular orbital energies to assess thermodynamic stability and reactivity. | nih.gov |

| In vitro Kinase Assays | CDK2 | Confirmed direct inhibition of CDK2 as a plausible anticancer mechanism. | nih.gov |

Clinical Translational Research Potential

The ultimate goal of developing novel derivatives of this compound is their translation into effective clinical therapies. Several findings from preclinical research highlight this potential.

A key indicator of translational potential is selectivity. One derivative, compound 8a, was found to be significantly more cytotoxic to cancer cells than to normal (MRC-5) cells, demonstrating an appropriate selectivity window that is crucial for a viable drug candidate. nih.gov Another study identified a novel derivative that exhibited significant selective anticancer activity with lower toxicity in in vitro and in vivo models.

Furthermore, the development of compounds that are effective against drug-resistant cancers is a major goal. Research on quinazoline derivatives targeting mutated EGFR, such as EGFRT790M, is a step in this direction. emanresearch.orgnih.gov Identifying compounds active against these resistant forms addresses a significant unmet need in cancer treatment.

Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is becoming a standard part of early-stage drug discovery. researcher.life Future research will increasingly integrate these predictive models to select candidates with favorable drug-like properties, increasing the likelihood of success in later-stage clinical trials. The identification of lead compounds with potent in vivo antitumor activity and low toxicity in animal models will be the final and most critical step before considering human trials. researcher.life

Q & A

Basic: What synthetic routes are commonly used to prepare 6-Bromoquinazoline-4-carbonitrile, and what parameters critically influence reaction yield?

This compound is typically synthesized via nucleophilic substitution or cyanation reactions. A common approach involves substituting a hydroxyl or halogen group at the 4-position of a brominated quinazoline precursor. For example, 6-Bromo-4-hydroxyquinazoline (CAS 32084-59-6) can undergo cyanation using reagents like trimethylsilyl cyanide (TMSCN) or copper-mediated reactions to introduce the carbonitrile group . Key parameters include:

- Temperature : Higher temperatures (80–120°C) improve reaction kinetics but may promote side reactions.

- Catalyst : Copper(I) iodide or palladium catalysts enhance regioselectivity in cross-coupling steps.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve yields .

Advanced: How can halogenation conditions be optimized to minimize by-products during this compound synthesis?

Bromination of quinazoline precursors often competes with overhalogenation or ring degradation. To mitigate this:

- Use N-bromosuccinimide (NBS) in a controlled, stepwise manner under inert atmospheres.

- Employ Lewis acids (e.g., FeCl₃) to direct bromination to the 6-position.

- Monitor reaction progress via TLC or in situ NMR to terminate the reaction before by-product formation .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–9.0 ppm) and nitrile carbon (δ ~115 ppm).

- IR Spectroscopy : Confirms the C≡N stretch (~2200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 235.984) .

Advanced: How can researchers resolve discrepancies in NMR data for brominated quinazoline derivatives?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Using deuterated DMSO to stabilize the compound and reduce aggregation.

- Performing 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish overlapping signals.

- Comparing experimental data with DFT-calculated chemical shifts for validation .

Basic: What nucleophilic substitution reactions are feasible at the 6-bromo position of this compound?

The 6-bromo group is reactive toward:

- Amines (e.g., primary/secondary amines) to form 6-aminoquinazoline derivatives.

- Thiols for synthesizing thioether-linked analogs.

- Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aryl groups .

Advanced: What strategies enable regioselective functionalization of this compound?

- Directed ortho-metalation : Use directing groups (e.g., amides) to selectively activate the 2-position.

- Protecting groups : Temporarily block the nitrile to prevent undesired reactions.

- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products .

Basic: How is this compound applied as a building block in medicinal chemistry?

It serves as a precursor for kinase inhibitors (e.g., EGFR, VEGFR) by enabling modifications at the 4- and 6-positions. The nitrile group enhances binding to catalytic lysine residues in ATP-binding pockets .

Advanced: What computational methods predict the bioactivity of derivatives synthesized from this compound?

- Molecular docking : Screens binding affinities to target proteins (e.g., PDB: 1M17).

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory potency.

- MD simulations : Assesses stability of ligand-protein complexes over nanosecond timescales .

How should researchers address conflicting solubility data for this compound in polar aprotic solvents?

Contradictions may stem from purity or solvent batch variability. Recommendations:

- Purify via recrystallization (e.g., ethanol/water) to remove hydrophobic impurities.

- Use standardized solvents (HPLC-grade) for consistency.

- Report detailed temperature and concentration conditions .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under nitrogen to prevent moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.